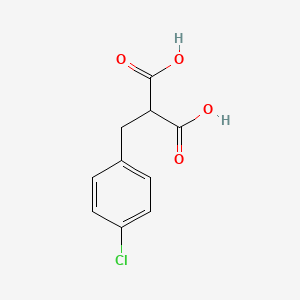

2-(4-Chlorobenzyl)malonic acid

CAS No.:

Cat. No.: VC14443699

Molecular Formula: C10H9ClO4

Molecular Weight: 228.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9ClO4 |

|---|---|

| Molecular Weight | 228.63 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]propanedioic acid |

| Standard InChI | InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |

| Standard InChI Key | QNZGBKFZLKIUPN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Chlorophenyl)malonic acid (IUPAC name: 2-(4-chlorophenyl)propanedioic acid) possesses the molecular formula C₉H₇ClO₄ and a molecular weight of 214.60 g/mol. The structure consists of a malonic acid core (two carboxylic acid groups separated by a methylene carbon) with a 4-chlorophenyl group substituted at the central carbon. This configuration creates a planar aromatic system conjugated with electron-withdrawing carboxylic acid groups, influencing both its reactivity and solubility profile.

The compound’s canonical SMILES representation (C1=CC(=CC=C1C(C(=O)O)C(=O)O)Cl) highlights the spatial arrangement of functional groups. X-ray crystallography studies of analogous malonic acid derivatives reveal that the carboxylic acid groups typically adopt a trans configuration, minimizing steric hindrance and facilitating hydrogen-bonding interactions .

Physical and Solubility Characteristics

As a crystalline solid, 2-(4-chlorophenyl)malonic acid demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water (~2.1 g/L at 25°C). The chlorophenyl moiety enhances lipophilicity compared to unsubstituted malonic acid, with a calculated logP value of 1.8, suggesting improved membrane permeability in biological systems. Thermal analysis indicates decomposition above 210°C, preceded by decarboxylation events characteristic of malonic acid derivatives .

Synthesis and Industrial Production

Malonic Ester Synthesis Pathway

The primary synthetic route employs the malonic ester synthesis, a three-step sequence enabling controlled alkylation at the alpha position :

Step 1: Enolate Formation

A diethyl malonate derivative undergoes deprotonation using a mild base (e.g., sodium ethoxide) in anhydrous ethanol, generating a resonance-stabilized enolate ion. The reaction typically proceeds at 0–5°C to minimize side reactions .

Step 2: Alkylation

The enolate nucleophile attacks 4-chlorobenzyl bromide in an Sₙ2 mechanism, substituting the bromide ion. This step requires careful stoichiometric control to prevent over-alkylation .

Step 3: Hydrolysis and Decarboxylation

Acid-catalyzed ester hydrolysis (HCl/H₂O) yields the dicarboxylic acid intermediate. Subsequent heating induces decarboxylation, eliminating CO₂ and forming the final product .

This method achieves yields of 65–72% under optimized conditions, with purity >98% confirmed by HPLC.

Emerging Biotechnological Approaches

Recent advances in metabolic engineering have enabled microbial production of malonic acid derivatives via engineered Escherichia coli strains. By overexpressing aspartate 1-decarboxylase and optimizing fermentation conditions, titers reaching 12.8 g/L have been reported for related compounds. Such methods offer sustainable alternatives to petrochemical routes, though scaling challenges persist for chlorinated analogs.

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The reactive methylene group facilitates diverse transformations:

-

Knoevenagel condensations: Formation of α,β-unsaturated esters with aromatic aldehydes (80–85% yields) .

-

Michael additions: Nucleophilic attack on activated alkenes, enabling access to γ-keto acids .

Polymer Chemistry

Copolymerization with ethylene glycol produces biodegradable polyesters with glass transition temperatures (Tg) adjustable from 45°C to 72°C by varying monomer ratios. These materials show potential for controlled drug delivery systems.

Comparison with Structural Analogs

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-pyrrolidin-1-yl-methyl-malonic acid diethyl ester | Pyrrolidine substituent | Enhanced CNS penetration |

| 2-(4-Chlorophenyl)-thiazol-2-yl-acetonitrile | Thiazole ring substitution | Improved antifungal activity |

The parent compound’s balanced lipophilicity and carboxylic acid functionality make it superior for synthetic applications requiring further derivatization.

Industrial and Regulatory Considerations

Production Scalability

Batch reactor optimization has reduced reaction times from 48 hours to 12 hours through microwave-assisted synthesis (100 W, 80°C). Current manufacturing costs approximate $320/kg for pharmaceutical-grade material, with potential for 40% reduction via continuous flow processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume